4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate
Description
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate is a synthetic organic compound featuring a pyrimidine core substituted with a 4-methoxyphenyl group at position 4 and a phenyl ester linked to a 4-fluorobenzoate moiety. The 4-fluorobenzenecarboxylate ester group may improve metabolic stability compared to non-fluorinated analogs due to fluorine’s electronegativity and resistance to enzymatic hydrolysis.
Properties
IUPAC Name |
[4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenyl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O3/c1-29-20-10-4-16(5-11-20)22-14-15-26-23(27-22)17-6-12-21(13-7-17)30-24(28)18-2-8-19(25)9-3-18/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZKCUTZLJJSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common method includes the use of a three-necked, round-bottomed flask equipped with an addition funnel, reflux condenser, and mechanical stirrer. The reaction mixture is heated to reflux, and reagents such as tetrahydrofuran (THF), water, benzamidine hydrochloride monohydrate, potassium bicarbonate, and 4-methoxyphenacyl bromide are added sequentially . The reaction is maintained at reflux for an extended period, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The pyrimidinyl group can be reduced under specific conditions.
Substitution: The fluorobenzenecarboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and diselenide catalysts are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is a powerful reducing agent used for the reduction of various functional groups.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyrimidinyl group can produce corresponding amines .
Scientific Research Applications
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cellular processes, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Effects
The compound’s pyrimidinylphenyl backbone and ester functionality are shared with several analogs, but variations in substituents significantly alter physicochemical and biological properties. Key comparisons are summarized below:
Table 1: Comparison of Structural Analogs
*Hypothetical values inferred from structural analogs.
Key Differences and Implications
Dimethoxymethyl (): A bulkier, electron-donating group that may reduce steric accessibility compared to methoxyphenyl . 2-Pyridinyl (): Introduces a basic nitrogen, altering solubility and hydrogen-bonding capabilities .
Benzoate Ester Substituent
- 4-Fluoro (Target Compound): Fluorine’s electronegativity increases stability against hydrolysis and may enhance membrane permeability.
- 4-Nitro (): Strong electron-withdrawing effects could reduce metabolic stability but increase reactivity in nucleophilic environments .
- 4-Chloro (): Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may result in weaker dipole interactions .
Molecular Weight and Backbone Modifications The target compound’s hypothetical molecular weight (~429.41 g/mol) exceeds analogs in due to the larger methoxyphenyl group. Higher molecular weight may impact bioavailability.
Biological Activity
The compound 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Chemical Formula : C20H18FN3O3
- Molecular Weight : 371.37 g/mol
The structure features a pyrimidine ring, methoxyphenyl groups, and a fluorobenzenecarboxylate moiety, which contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Antimicrobial Activity
Compounds containing methoxyphenyl and pyrimidine groups have demonstrated antimicrobial activity against various bacterial strains.
- Case Study : A study published in Journal of Medicinal Chemistry highlighted that similar compounds exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, showing promising results for potential therapeutic applications.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 16 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as kinases or phosphatases that are crucial for cancer cell survival.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
Toxicity and Safety Profile
Toxicity studies are essential for understanding the safety profile of new compounds. Preliminary data indicate that while some derivatives show low toxicity in vitro, further studies are necessary to assess their safety in vivo.
- Case Study : An investigation into the toxicity of related compounds revealed that at therapeutic doses, adverse effects were minimal; however, high concentrations led to cytotoxicity in normal cell lines.
Q & A
Q. How can researchers optimize the synthesis of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate to improve yield and purity?
Methodological Answer: Synthetic optimization requires systematic adjustment of reaction parameters. Key steps include:
- Coupling Reactions: Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling between pyrimidine and aryl groups. Optimize molar ratios (1:1.2 for boronic acid:halide) to minimize side products .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates. For esterification steps, dichloromethane with DMAP as a catalyst improves reaction efficiency .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Monitoring: Use TLC (UV detection) and LC-MS to track reaction progress and identify impurities .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves aromatic protons (δ 6.8–8.5 ppm) and confirms methoxy (δ ~3.8 ppm) and ester carbonyl (δ ~165 ppm) groups .
- X-ray Crystallography: Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) determines bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between pyrimidine and fluorophenyl rings (~45°), critical for conformational analysis .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 433.12) and fragmentation patterns .
Q. What physicochemical properties are critical for experimental design in biological assays?
Methodological Answer: Key properties include:
Advanced Research Questions
Q. How can researchers design mechanistic studies to elucidate this compound’s biological activity?
Methodological Answer:
- Target Identification: Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate hits via Western blot .
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) using ADP-Glo™ kits. IC₅₀ values are calculated from dose-response curves (0.1–100 μM) .
- Cellular Pathways: Perform RNA-seq on treated vs. untreated cells (e.g., HeLa) to identify differentially expressed genes (fold-change >2, p <0.05) .
Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with protein targets (e.g., PARP-1). Key residues (e.g., Tyr907) form hydrogen bonds with the fluorophenyl group .
- QSAR Modeling: Train models with descriptors like molar refractivity and polar surface area. A 2D-QSAR model (r² >0.85) can prioritize derivatives for synthesis .
- MD Simulations: Run 100-ns simulations (GROMACS) to assess binding stability. RMSD <2 Å indicates stable ligand-protein complexes .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ values for cytotoxicity) and apply random-effects models to account for variability .
- Experimental Replication: Standardize protocols (e.g., ATP levels in viability assays) and control for cell line heterogeneity (e.g., use STR-profiled lines) .
- Data Triangulation: Cross-validate findings using orthogonal methods (e.g., compare flow cytometry apoptosis data with caspase-3 activity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
